Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 148091-75-2
VCID: VC0135272
InChI: InChI=1S/C34H38N4O10S2/c1-32(2)24(30(44)46-5)37-26(42)22(28(37)49-32)35-20(40)12-15-7-8-17-18(11-15)48-19-13-16(39)9-10-34(17,19)14-21(41)36-23-27(43)38-25(31(45)47-6)33(3,4)50-29(23)38/h7-11,19,22-25,28-29H,12-14H2,1-6H3,(H,35,40)(H,36,41)
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC4=C(C=C3)C5(C=CC(=O)CC5O4)CC(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OC)C(=O)OC)C
Molecular Formula: C34H38N4O10S2
Molecular Weight: 726.8 g/mol

Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

CAS No.: 148091-75-2

Main Products

VCID: VC0135272

Molecular Formula: C34H38N4O10S2

Molecular Weight: 726.8 g/mol

Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate - 148091-75-2

CAS No. 148091-75-2
Product Name Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Molecular Formula C34H38N4O10S2
Molecular Weight 726.8 g/mol
IUPAC Name methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C34H38N4O10S2/c1-32(2)24(30(44)46-5)37-26(42)22(28(37)49-32)35-20(40)12-15-7-8-17-18(11-15)48-19-13-16(39)9-10-34(17,19)14-21(41)36-23-27(43)38-25(31(45)47-6)33(3,4)50-29(23)38/h7-11,19,22-25,28-29H,12-14H2,1-6H3,(H,35,40)(H,36,41)
Standard InChIKey SUTJFACQYOCLNG-UHFFFAOYSA-N
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC4=C(C=C3)C5(C=CC(=O)CC5O4)CC(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OC)C(=O)OC)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC4=C(C=C3)C5(C=CC(=O)CC5O4)CC(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OC)C(=O)OC)C
Synonyms XML 2
XML 3
XML-2
XML-3
PubChem Compound 192386
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator